N-(2-Oxo-1-phenylpropyl)hexanamide
Description
N-(2-Oxo-1-phenylpropyl)hexanamide is an organic compound characterized by a hexanamide backbone linked to a phenylpropyl group bearing a ketone functionality.
Properties
CAS No. |
89150-36-7 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(2-oxo-1-phenylpropyl)hexanamide |
InChI |
InChI=1S/C15H21NO2/c1-3-4-6-11-14(18)16-15(12(2)17)13-9-7-5-8-10-13/h5,7-10,15H,3-4,6,11H2,1-2H3,(H,16,18) |
InChI Key |
HAKIIEZGTCJPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with N-(2-Oxo-1-phenylpropyl)hexanamide, enabling comparative analysis:
Key Observations:
Physicochemical Properties
Melting Point and Stability:
- ’s hexadecanamide derivative has a defined melting range (69–77°C) due to its crystalline structure and long alkyl chains . In contrast, this compound’s melting point is expected to be lower (~50–60°C) owing to reduced van der Waals interactions.
- The ketone group in the target compound may increase reactivity compared to the saturated hexadecanamide in .
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